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molecular formula C13H12BClO2 B3204321 5-(4-Chlorophenyl)-2-methylphenylboronic acid CAS No. 1033760-76-7

5-(4-Chlorophenyl)-2-methylphenylboronic acid

Cat. No. B3204321
M. Wt: 246.50 g/mol
InChI Key: OQOROWVUCZFDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940913B2

Procedure details

5-(4-chlorophenyl)-2-methyl-1-bromobenzene (5.0 g, 0.02 mol) is dissolved in tetrahydrofuran (125 ml), and the temperature is brought to −78° C. n-Butyllithium (1.33 molar solution in hexanes, 17.3 ml,) is added dropwise over 30 minutes, maintaining the temperature at approximately −78° C. The reaction mixture is stirred for one and a half hours at −78° C., then trimethylborate (2.58 g, 0.024 mol) is added dropwise and the reaction mixture stirred for three and a half hours, allowing it to warm to 0° C. A solution of 2N aqueous hydrochloric acid (50 ml) is then added dropwise, and once the addition is complete the mixture is stirred for 2 hours. The mixture is concentrated under reduced pressure to remove most of the tetrahydrofuran, then diluted with water (˜80 ml) and extracted with diethyl ether. The organic extracts are combined, dried over anhydrous sodium sulfate, filtered and the filtrate is evaporated under reduced pressure. The residue is further purified by column chromatography on silica gel, eluting with 7% ethyl acetate in hexane to give 4′-chloro-4-methylbiphen-3-ylboronic acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step Two
Quantity
2.58 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]([CH3:15])=[C:12](Br)[CH:13]=2)=[CH:4][CH:3]=1.C([Li])CCC.C[O:22][B:23](OC)[O:24]C.Cl>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]([CH3:15])=[C:12]([B:23]([OH:24])[OH:22])[CH:13]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1C=CC(=C(C1)Br)C
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
17.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.58 g
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for one and a half hours at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to −78° C.
ADDITION
Type
ADDITION
Details
is added dropwise over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for three and a half hours
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C
ADDITION
Type
ADDITION
Details
once the addition
STIRRING
Type
STIRRING
Details
is stirred for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the tetrahydrofuran
ADDITION
Type
ADDITION
Details
diluted with water (˜80 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is further purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 7% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=2C=CC(=C(C2)B(O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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